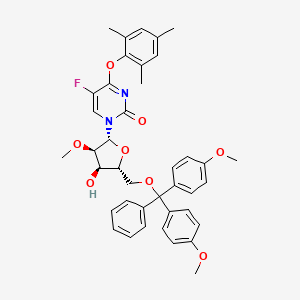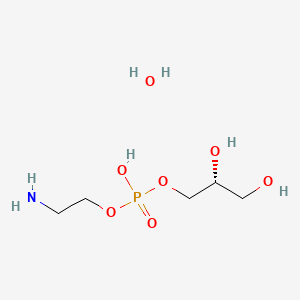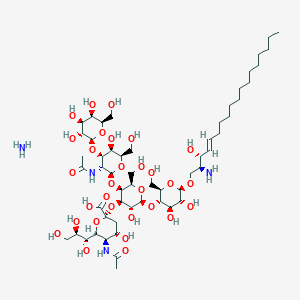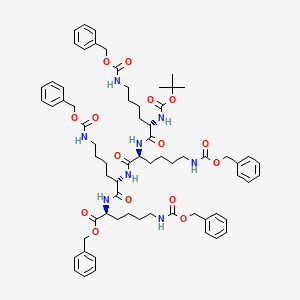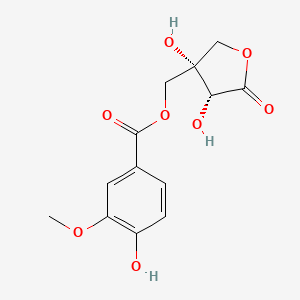
Phellolactone
Descripción general
Descripción
Molecular Structure Analysis
Phellolactone has a molecular weight of 298.24 g/mol . The IUPAC name for Phellolactone is [ (3 R ,4 R )-3,4-dihydroxy-5-oxooxolan-3-yl]methyl 4-hydroxy-3-methoxybenzoate . The InChI and SMILES strings provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis
Phellolactone is a powder . It has a molecular weight of 298.24 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the available literature.Aplicaciones Científicas De Investigación
1. Method for Simultaneous Determination of Compounds in Phellodendri Amurensis Cortex
Research by Chen et al. (2019) introduced a method to determine the content of compounds including phenolic acids, alkaloids, and limonoids in Phellodendri Amurensis Cortex (PAC). This study presented an efficient approach combining multi-wavelength and HPLC-DAD for analyzing these compounds.
2. Phytochemical and Pharmacological Review of Phellodendri Cortex
Sun et al. (2019) conducted a comprehensive review of the pharmacological actions of Phellodendri Cortex (PC) species. The study highlighted that obacunone and obaculactone in PC could be responsible for anti-atopic dermatitis effects. The study also explored the pharmacokinetic knowledge of PC and its species.
3. Phellodendrine's Protective Activity Against Oxidative Stress
Li et al. (2016) investigated phellodendrine's effect against oxidative stress using a zebrafish embryo model. The study concluded that phellodendrine improved survival rate and reduced oxidative stress markers through down-regulating various phosphorylations and expressions in the zebrafish embryos.
4. Screening and Isolating Potential Inhibitors from Cortex Phellodendri
A study by Li et al. (2014) developed an assay using ultrafiltration liquid chromatography for screening ligands for α-glucosidase and xanthine oxidase inhibitors in Cortex Phellodendri. They successfully isolated specific binding ligands, including obaculactone, suggesting its potential in diabetes and gout treatment.
5. Treatment Evaluation of Phellodendri Amurensis Cortex
Sun et al. (2015) explored the treatment of nonbacterial prostatitis using Phellodendri Amurensis Cortex (GHB). The study discovered biomarkers and metabolic pathways contributing to the treatment, indicating GHB's protective effect through normalization of metabolic pathways.
6. Anti-inflammatory Potential of Cortex Phellodendron In Vivo and In Vitro
Choi et al. (2014) studied the anti-inflammatory potential of Cortex Phellodendri amurensis (CPA) in vivo and in vitro. The study found that CPA significantly down-regulated LPS-induced interleukin and nitric oxide synthase expression, suggesting its utility in attenuating inflammation-related diseases.
7. Anti-tumor Efficacy of Phellamurin in Osteosarcoma Cells
Zhang et al. (2019) examined the effects of phellamurin, a plant flavonone glycoside from Phellodendron amurense, on osteosarcoma. The study concluded that phellamurin suppressed cell viability and induced apoptosis in osteosarcoma cells by inhibiting the PI3K/AKT/mTOR pathway.
8. Utilizing Network Pharmacology to Investigate Phellodendrine's Mechanism on Inflammation
Hu et al. (2022) employed network pharmacology to investigate the mechanism of phellodendrine on inflammation. They found that phellodendrine acted on multiple targets and regulated various signaling pathways, indicating its potential as a treatment for inflammation-related diseases.
9. Mechanism of Phellodendri Amurensis Cortex Against Doxorubicin-Induced Nephritis
Zhang et al. (2020) aimed to understand the mechanism of Phellodendri Amurensis cortex (PAC) against doxorubicin-induced nephritis. They discovered changes in metabolites and metabolic pathways, suggesting PAC's protective effect through modulation of these pathways.
Mecanismo De Acción
Target of Action
Phellolactone is a natural product derived from the bark of Phellodendron chinense . More research is needed to identify the primary targets and their roles in the mechanism of action of Phellolactone.
Mode of Action
The interaction of Phellolactone with its potential targets and the resulting changes are yet to be elucidated .
Biochemical Pathways
It is known that the bark of phellodendron chinense, from which phellolactone is derived, has been used in traditional chinese medicine . The effects of these compounds on biochemical pathways could provide insights into the potential effects of Phellolactone.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of Phellolactone
Result of Action
Understanding these effects would provide insights into the potential therapeutic applications of Phellolactone .
Propiedades
IUPAC Name |
[(3R,4R)-3,4-dihydroxy-5-oxooxolan-3-yl]methyl 4-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O8/c1-19-9-4-7(2-3-8(9)14)11(16)20-5-13(18)6-21-12(17)10(13)15/h2-4,10,14-15,18H,5-6H2,1H3/t10-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFVRGIAOTYYJE-GXFFZTMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCC2(COC(=O)C2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)OC[C@]2(COC(=O)[C@@H]2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phellolactone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Phellolactone?
A1: Phellolactone is a new phenolic lactone isolated from the bark of Phellodendron chinense Schneid []. While its exact structure hasn't been fully elucidated in the provided abstracts, researchers utilized various spectroscopic methods for its characterization. These methods include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



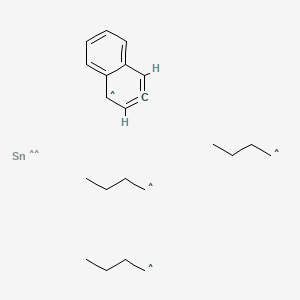
![(1S,6R,8S,11R,12S,15S,16R,19S,21R)-8,19-dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-2-en-5-one](/img/structure/B1494898.png)
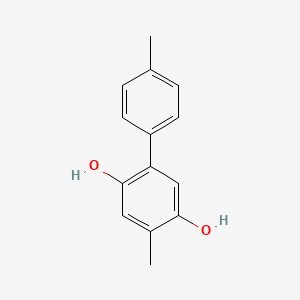
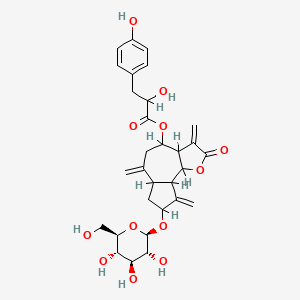

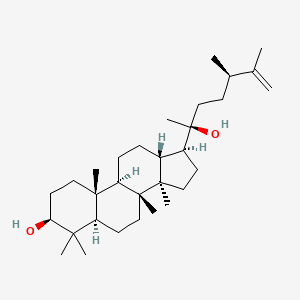
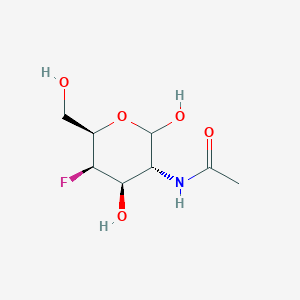
![Camptothecin, [(G)3H]](/img/structure/B1494920.png)
